N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-diethoxyphenyl)benzamide
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Overview
Description
Preparation Methods
The synthesis of N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-diethoxyphenyl)benzamide typically involves multiple steps. The reaction conditions often require the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, especially at the benzamide moiety, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-diethoxyphenyl)benzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-diethoxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors . The isoindole and benzamide groups play a crucial role in binding to these targets, leading to the modulation of various biochemical pathways . This interaction can result in changes in cellular functions, which are being studied for potential therapeutic benefits .
Comparison with Similar Compounds
When compared to similar compounds, N-(4-{[6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl]amino}-2,5-diethoxyphenyl)benzamide stands out due to its unique combination of functional groups and chemical properties . Similar compounds include:
- N-(6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoyl)-N’-(2-methoxyphenyl)thiourea
- 2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
- (1,1’-biphenyl)-4-yl 6-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)hexanoate
These compounds share structural similarities but differ in their specific functional groups and resulting chemical behaviors.
Properties
Molecular Formula |
C31H33N3O6 |
---|---|
Molecular Weight |
543.6 g/mol |
IUPAC Name |
N-[4-[6-(1,3-dioxoisoindol-2-yl)hexanoylamino]-2,5-diethoxyphenyl]benzamide |
InChI |
InChI=1S/C31H33N3O6/c1-3-39-26-20-25(33-29(36)21-13-7-5-8-14-21)27(40-4-2)19-24(26)32-28(35)17-9-6-12-18-34-30(37)22-15-10-11-16-23(22)31(34)38/h5,7-8,10-11,13-16,19-20H,3-4,6,9,12,17-18H2,1-2H3,(H,32,35)(H,33,36) |
InChI Key |
IYNKYIZBNOXNHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC(=C(C=C1NC(=O)CCCCCN2C(=O)C3=CC=CC=C3C2=O)OCC)NC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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